molecular formula C9H8N2OS B1358578 (2-Thien-2-ylpyrimidin-5-yl)methanol CAS No. 921939-13-1

(2-Thien-2-ylpyrimidin-5-yl)methanol

Cat. No. B1358578
CAS RN: 921939-13-1
M. Wt: 192.24 g/mol
InChI Key: VPBKFPNQGGDRPA-UHFFFAOYSA-N
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Description

“(2-Thien-2-ylpyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C9H8N2OS . It is also known by several other names, including 2-thien-2-ylpyrimidin-5-yl methanol, 2-thiophen-2-yl pyrimidin-5-yl methanol, 5-hydroxymethyl-2-thien-2-ylpyrimidine, and 2-2-thienyl pyrimidin-5-yl methan-1-ol .


Molecular Structure Analysis

The molecular structure of “(2-Thien-2-ylpyrimidin-5-yl)methanol” can be represented by the SMILES notation C1=CSC(=C1)C2=NC=C(C=N2)CO . This notation provides a way to represent the structure of the molecule in a text format, indicating the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

“(2-Thien-2-ylpyrimidin-5-yl)methanol” has a molecular weight of 192.24 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 74.2 Ų . The exact mass and monoisotopic mass are both 192.03573406 g/mol .

Scientific Research Applications

1. Polymer Synthesis and Properties

(2-Thien-2-ylpyrimidin-5-yl)methanol has been used in synthesizing quinoidal poly(di(thien-2-yl) methane), a type of polymer. The polymers formed are quinoidal due to the removal of the oxygen-containing group on the bridge carbon. These polymers possess notable solubility and processability properties (Hoffmann et al., 2000).

2. Synthesis of Bis(Thienopyrrolyl)Methanes

This compound is utilized in the self-condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, leading to the production of bis(4H-thieno[3,2-b]pyrrol-5-yl)methanes. This demonstrates its role in facilitating specific organic reactions (Torosyan et al., 2018).

3. Chemical Reaction Studies

The compound is involved in the study of chemical reactions, such as the reaction of 4-aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides with dimethyl acetylenedicarboxylate, showcasing its role in complex organic syntheses (Vas’kevich et al., 2004).

4. Development of NMR Sensors

It's used in the development of enantiopure aziridin-2-yl methanols as NMR sensors for enantiodiscrimination of α-racemic carboxylic acids. This application signifies its importance in analytical chemistry, particularly in stereochemical analysis (Malinowska et al., 2020).

5. Antimicrobial and Anti-Inflammatory Studies

There's research on synthesizing new thieno[2,3-d]pyrimidine derivatives and testing them as antimicrobial and anti-inflammatory agents. This highlights its potential use in pharmaceutical research (Tolba et al., 2018).

6. Synthesis and Structural Analysis

(2-Thien-2-ylpyrimidin-5-yl)methanol is involved in the synthesis of novel hydrazone-containing thieno[2,3-d]pyrimidines, with a focus on their crystal structure and computational investigations. This application is significant in the field of material science and crystallography (Altowyan et al., 2023).

properties

IUPAC Name

(2-thiophen-2-ylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBKFPNQGGDRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640435
Record name [2-(Thiophen-2-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Thien-2-ylpyrimidin-5-yl)methanol

CAS RN

921939-13-1
Record name [2-(Thiophen-2-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.175 g of 2-thiophen-2-yl-pyrimidine-5-carboxylic acid methyl ester was dissolved in 3 mL of tetrahydrofuran. The reaction was cooled to 0° C. (ice-water bath) and then 2.39 mL of diisobutylaluminumhydride (1.0 M in tetrahydrofuran) were added dropwise. The reaction was left stirring at 0° C. for 30 minutes, then at room temperature overnight. Water was added, the mixture was extracted with ethylacetate, and the organic layer was dried with magnesium sulphate, filtered and concentrated to afford the crude (2-thiophen-2-yl-pyrimidin-5-yl)-methanol, which was used without purification for the next reactions.
Name
2-thiophen-2-yl-pyrimidine-5-carboxylic acid methyl ester
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.39 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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